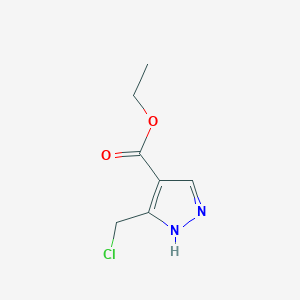

ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-2-12-7(11)5-4-9-10-6(5)3-8/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOBUQJQZHZTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567768 | |

| Record name | Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137487-60-6 | |

| Record name | Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs and established principles of organic chemistry to offer valuable insights for its application in research and development.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound is a bifunctional reagent, possessing both a reactive chloromethyl group and an ester moiety. This combination makes it a valuable intermediate for the synthesis of more complex pyrazole derivatives, enabling the exploration of new chemical space in the quest for novel therapeutic agents. The chloromethyl group serves as a versatile handle for introducing various substituents through nucleophilic substitution, while the ethyl carboxylate can be further modified, for instance, through hydrolysis and amide bond formation.

Physicochemical Properties

| Property | Predicted/Inferred Value | Remarks and Supporting Data |

| Molecular Formula | C₇H₉ClN₂O₂ | Calculated from the chemical structure. |

| Molecular Weight | 188.61 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to pale yellow solid | Based on the appearance of similar pyrazole esters.[1] |

| Melting Point | Not available | Expected to be a solid at room temperature. For comparison, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid has a melting point of 162 - 166 °C.[2] |

| Boiling Point | Not available | Likely to decompose at higher temperatures. |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, DMSO) and sparingly soluble in water. | The ester functionality and the pyrazole ring suggest solubility in polar aprotic solvents. The solubility of pyrazosulfuron-ethyl, a related pyrazole, is low in water but higher in organic solvents like acetone and chloroform.[3] |

| pKa | The pyrazole NH is weakly acidic, with a predicted pKa around 12-14. The ester is neutral. | The pKa of the parent pyrazole is approximately 14. Electron-withdrawing groups can lower this value. |

| Stability | The chloromethyl group is susceptible to hydrolysis, especially under basic conditions. The compound should be stored in a cool, dry place, protected from moisture. | Chloromethyl heterocyclic compounds are known to be reactive and can degrade over time, particularly in the presence of nucleophiles.[4] |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed literature. However, a plausible synthetic route can be designed based on established methods for the synthesis of functionalized pyrazoles. A common approach involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine, followed by functional group interconversion.

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate

-

To a solution of diethyl 2-(ethoxymethylene)-3-oxosuccinate in ethanol, add hydrazine hydrate dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate.

Rationale: This is a standard Knorr-type pyrazole synthesis, where the 1,3-dicarbonyl equivalent reacts with hydrazine to form the pyrazole ring. The use of hydrazine hydrate will likely result in the NH-unsubstituted pyrazole.

Step 2: Chlorination of Ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate

-

Dissolve the ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate in a suitable aprotic solvent, such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride dropwise to the cooled solution. A catalytic amount of dimethylformamide (DMF) may be added.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it into ice-cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography to yield this compound.

Rationale: Thionyl chloride is a common and effective reagent for the conversion of primary alcohols to the corresponding alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm), a singlet for the chloromethyl protons (around 4.7-5.0 ppm), a singlet for the pyrazole C-H proton (around 8.0 ppm), and a broad singlet for the pyrazole N-H proton (variable, likely >10 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the ethyl ester carbons (C=O around 160-165 ppm, O-CH₂ around 60 ppm, and CH₃ around 14 ppm), the chloromethyl carbon (around 40-45 ppm), and the pyrazole ring carbons.

-

IR Spectroscopy: The infrared spectrum will likely exhibit a strong absorption band for the ester carbonyl (C=O) stretch around 1700-1730 cm⁻¹, N-H stretching vibrations in the range of 3100-3300 cm⁻¹, and C-H stretching vibrations. A C-Cl stretch may be observed in the fingerprint region (600-800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a chlorine atom. Fragmentation patterns would likely involve the loss of the ethoxy group, the entire ester group, and the chloromethyl group.

Reactivity and Synthetic Applications

The primary utility of this compound in drug development lies in its reactivity as a synthetic intermediate. The chloromethyl group is a key electrophilic site, readily undergoing nucleophilic substitution reactions.

Caption: General reactivity pathway of this compound.

Nucleophilic Substitution Reactions

The chloromethyl group is an excellent leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles. This allows for the introduction of diverse functional groups at the 5-position of the pyrazole ring.

Examples of potential nucleophiles and the resulting products:

-

Amines (R-NH₂): Reaction with primary or secondary amines would yield the corresponding 5-(aminomethyl)pyrazole derivatives. These can be crucial for introducing basic centers to modulate solubility and target interactions.

-

Thiols (R-SH): Thiolates are excellent nucleophiles and would react to form 5-(thiomethyl)pyrazoles, which can be further oxidized to sulfoxides or sulfones.

-

Alcohols/Phenols (R-OH): In the presence of a base, alkoxides or phenoxides can displace the chloride to form ethers.

-

Cyanide (CN⁻): This reaction would introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further synthetic handles.

-

Azide (N₃⁻): The resulting 5-(azidomethyl)pyrazole can be reduced to the corresponding amine or used in "click" chemistry reactions (Huisgen cycloaddition).

Modification of the Ester Group

The ethyl ester at the 4-position can also be chemically modified:

-

Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidification would yield the corresponding carboxylic acid.

-

Amidation: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amides. This is a common strategy in drug discovery to explore structure-activity relationships.

-

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

The combination of reactions at both the chloromethyl and the ester positions allows for the generation of a vast array of structurally diverse pyrazole derivatives for biological screening.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Hazards: While a specific safety data sheet (SDS) for this compound is not widely available, related chloromethyl compounds are often classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin. The toxicological properties have not been thoroughly investigated.

-

First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel pyrazole-containing compounds in drug discovery. Its bifunctional nature allows for a wide range of chemical transformations, enabling the creation of diverse molecular libraries for biological evaluation. While direct experimental data on its properties are limited, this guide provides a solid foundation for its synthesis, handling, and application based on established chemical principles and data from related compounds. As a key intermediate, its strategic use can significantly contribute to the development of new therapeutic agents.

References

-

Conchain Biotech. 4-Chloro-3-Ethy-1-Methyl-1H-Pyrazole-5-Carboxylic Acid. [Link]

- Google Patents.

-

mzCloud. Ethyl 1 4 4 chlorophenyl sulfonyl amino phenyl 5 trifluoromethyl 1H pyrazole 4 carboxylate. [Link]

- Google Patents. The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

PubChem. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. [Link]

-

PubChem. ethyl 4-methyl-1H-pyrazole-5-carboxylate. [Link]

-

HFC. 2743442-41-1 | Ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate. [Link]

-

ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]

-

PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

-

PubMed. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. [Link]

Sources

An In-depth Technical Guide to Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate

Abstract: This technical guide provides a comprehensive overview of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its structural features, physicochemical properties, and established synthetic routes, with a particular focus on the mechanistic principles that govern its formation. The guide offers detailed experimental protocols, insights into the compound's reactivity—especially the versatile chloromethyl group—and explores its application in the synthesis of biologically active molecules. This document is intended for researchers, chemists, and professionals in drug discovery and development, aiming to provide both foundational knowledge and practical insights to leverage this compound's full potential.

Introduction: The Pyrazole Scaffold and the Significance of this compound

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a "privileged scaffold" in drug design. Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]

Within this important class of compounds, this compound (CAS No. 10029-23-9) has emerged as a particularly valuable and versatile intermediate. Its structure incorporates three key functional groups:

-

The Pyrazole Core: Provides the foundational aromatic and heterocyclic character.

-

The Ethyl Carboxylate Group: A modifiable handle for ester-to-amide conversions or other transformations.

-

The Chloromethyl Group: A reactive electrophilic site, perfect for introducing a wide array of substituents via nucleophilic substitution, making it an ideal synthon for library synthesis and lead optimization.

This trifecta of functionality allows for precise, multi-directional modifications, enabling chemists to systematically explore chemical space and optimize structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis.

Chemical Structure

The canonical structure of this compound is presented below. It is important to note the potential for tautomerism in N-unsubstituted pyrazoles, although for this specific molecule, the depicted tautomer is prevalent.

Caption: Chemical structure of this compound.

Physicochemical Data

The key properties of the title compound are summarized in the table below. This data is essential for planning reactions, purification, and storage.

| Property | Value |

| CAS Number | 10029-23-9[5] |

| Molecular Formula | C₇H₉ClN₂O₂ |

| Molecular Weight | 188.61 g/mol [6] |

| Appearance | White to off-white solid/powder |

| Melting Point | 162 - 166 °C[6] |

Synthesis and Purification

The construction of the polysubstituted pyrazole core is most reliably achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction famously known as the Knorr Pyrazole Synthesis.[7][8][9] This classic method remains the most prevalent and efficient route.

Retrosynthetic Analysis and Common Synthetic Routes

The synthesis of this compound typically involves the reaction of a suitably functionalized 1,3-dicarbonyl equivalent with hydrazine. The key precursor is an ethyl ester of 2-(chloromethyl)-3-oxobutanoic acid or a related derivative.

The general mechanism for the Knorr synthesis proceeds via the initial attack of hydrazine on one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring.[10] The reaction is often catalyzed by a small amount of acid.[11]

Detailed Experimental Protocol

This protocol describes a robust, lab-scale synthesis adapted from established methodologies for pyrazole formation.[2][4]

Objective: To synthesize this compound.

Materials:

-

Ethyl 2-(ethoxymethylene)-4-chloro-3-oxobutanoate (1 equivalent)

-

Hydrazine hydrate (1.1 equivalents)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic amount)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(ethoxymethylene)-4-chloro-3-oxobutanoate (1.0 eq) in ethanol (approx. 10 mL per gram of starting material).

-

Addition of Hydrazine: To the stirred solution, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Slowly add hydrazine hydrate (1.1 eq) dropwise at room temperature. Causality Note: The dropwise addition is crucial to control the initial exotherm of the reaction.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture into a beaker of ice-cold water. The product should precipitate as a solid. Stir for 15-30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.

-

Purification: For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane. The solid is then dried under vacuum.

Self-Validation:

-

Expected Yield: 75-90%

-

Purity Assessment: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and integrity. The melting point should align with the literature value.[6]

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the purified final product.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. J-CHECK(日本語) [nite.go.jp]

- 6. chemimpex.com [chemimpex.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

A Technical Guide to Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Senior Application Scientist Note: Initial database inquiries for "ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate" did not yield a conclusive CAS number or dedicated literature. This suggests the compound may be novel, not widely commercially available, or indexed under a different nomenclature. This guide will therefore focus on its well-documented regioisomer, ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate (CAS No. 2089728-91-4) . The synthetic logic, reactivity, and applications detailed herein are anticipated to be highly relevant and adaptable for the 5-(chloromethyl) isomer, providing a robust foundational understanding for researchers in the field.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to serve as a versatile pharmacophore. Pyrazole-containing drugs have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3]

Key intermediates, such as functionalized ethyl pyrazole carboxylates, are therefore of immense value to drug development professionals. Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate, in particular, is a bifunctional building block. It features a reactive chloromethyl group, an excellent electrophilic site for introducing the pyrazole moiety into larger molecules, and an ethyl ester group, which can be readily modified or hydrolyzed. This combination makes it a strategic starting material for synthesizing complex molecular architectures and exploring novel therapeutic agents.

Compound Identification and Physicochemical Properties

A clear characterization of the physical and chemical properties of a synthetic building block is fundamental for its effective use in multi-step syntheses. The key identifiers and properties for ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 2089728-91-4 | [4] |

| Molecular Formula | C₇H₉ClN₂O₂ | [5] |

| Molecular Weight | 188.61 g/mol | [5] |

| IUPAC Name | Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate | [4] |

| SMILES | O=C(C1=C(CCl)C=NN1)OCC | [6] |

| Purity (Typical) | Min. 95% | [5] |

| Physical State | Solid | (Inferred) |

Synthesis and Mechanistic Insight

The synthesis of functionalized pyrazoles often relies on the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. While specific, high-yield protocols for ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate are not extensively detailed in publicly accessible literature, a general and robust synthetic strategy can be proposed based on established pyrazole chemistry. A plausible route involves the chlorination of a hydroxymethyl precursor, which itself is derived from a Formyl-Vilsmeier-Haack type reaction followed by reduction.

Proposed Synthetic Workflow

A logical and field-proven approach to accessing the title compound would proceed via a multi-step sequence, as outlined below. The causality behind this choice is the reliable and scalable nature of each transformation, utilizing common and well-understood reagents.

Caption: Proposed synthetic workflow for ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate.

Experimental Protocol (Illustrative)

The following protocol is an illustrative, self-validating system based on standard organic chemistry transformations for the final chlorination step.

Objective: To convert ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate to ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate.

Materials:

-

Ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (catalytic amount)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add a catalytic amount of pyridine or TEA to the solution. Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 15-20 minutes. Causality: The slow addition at low temperature is crucial to control the exothermicity of the reaction and prevent side-product formation.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). Trustworthiness: TLC provides a reliable, real-time validation of reaction completion, preventing premature workup or unnecessary extension of reaction time.

-

Workup: Carefully quench the reaction by slowly adding it to a stirred, chilled solution of saturated NaHCO₃. Safety: This step neutralizes the acidic byproducts (HCl and excess SOCl₂) and must be done cautiously due to gas evolution (CO₂).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel.

Reactivity and Synthetic Utility

The primary value of ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate lies in its bifunctional nature. The chloromethyl group is a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of the pyrazole heterocycle onto a wide variety of molecular scaffolds.

Caption: Key reactivity pathways for ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate.

This dual reactivity enables orthogonal synthetic strategies. For instance, a researcher could first perform a nucleophilic substitution at the chloromethyl position and then, in a subsequent step, modify the ester group (e.g., hydrolysis to the carboxylic acid followed by amide coupling) without affecting the newly formed bond. This strategic flexibility is highly desirable in the construction of complex libraries for high-throughput screening.

Applications in Drug Design

The pyrazole scaffold is a key component in numerous FDA-approved drugs. Its utility as a bioisostere for other aromatic systems and its ability to form critical hydrogen bonds make it a valuable element in rational drug design.

-

Kinase Inhibitors: Many small-molecule kinase inhibitors utilize a pyrazole core to anchor within the ATP-binding pocket of the target enzyme. The N-H and ring nitrogen atoms can act as hydrogen bond donors and acceptors, respectively.

-

Antimicrobial Agents: Novel pyrazole derivatives have shown promising activity against various bacterial and fungal strains.[3]

-

Anti-inflammatory Drugs: The pyrazole ring is famously found in celecoxib (Celebrex), a selective COX-2 inhibitor.

Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate serves as an ideal starting point for synthesizing analogs of these drug classes. The chloromethyl handle allows for the systematic exploration of different substituents at this position, enabling the generation of structure-activity relationships (SAR) to optimize potency and selectivity.

Analytical Characterization

The identity and purity of ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate would be unequivocally confirmed through a combination of standard analytical techniques:

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the chloromethyl (-CH₂Cl) protons, and a singlet for the pyrazole ring proton. The exact chemical shifts would provide confirmation of the 4- and 5-substitution pattern.

-

¹³C NMR Spectroscopy: The carbon spectrum would show distinct resonances for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the chloromethyl carbon, and the ethyl group carbons.

-

Mass Spectrometry (MS): Electron ionization or electrospray ionization mass spectrometry would confirm the molecular weight of 188.61 g/mol and show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[7]

-

Infrared (IR) Spectroscopy: The IR spectrum would display a strong absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1700-1730 cm⁻¹.

Safety and Handling Protocols

As with any reactive chemical intermediate, proper safety precautions are imperative.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Handle in accordance with good industrial hygiene and safety practices.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate is a high-value, versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and agrochemical research. Its bifunctional nature, combining a reactive electrophilic chloromethyl group with a modifiable ethyl ester, allows for its strategic incorporation into a diverse range of complex molecules. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage this intermediate for the efficient discovery and development of novel, high-impact compounds.

References

-

PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

-

Capot Chemical. (2025). MSDS of Ethyl 5-chloro-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-5-methyl-,ethyl ester - Optional[1H NMR]. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 4-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

mzCloud. (2017). Ethyl 1 4 4 chlorophenyl sulfonyl amino phenyl 5 trifluoromethyl 1H pyrazole 4 carboxylate. Retrieved from [Link]

-

Alfa Chemical. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid CAS:127892-62-0. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

HFC. (n.d.). 2743442-41-1 | Ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate by an unusual protocol: Crystal and molecular structure, Hirshfeld surface analysis. Retrieved from [Link]

-

PubMed Central. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]

-

Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

-

PubMed. (n.d.). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Retrieved from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2089728-91-4|Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 5. Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate [cymitquimica.com]

- 6. 94972-02-8|Ethyl 4-ethyl-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 7. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]

- 8. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. angenechemical.com [angenechemical.com]

- 11. chemicalbook.com [chemicalbook.com]

ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate molecular weight

An In-depth Technical Guide to Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate: Properties, Synthesis, and Applications

Abstract

The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] this compound is a key heterocyclic building block, offering a functionalized and versatile platform for the synthesis of more complex molecular architectures. The presence of a reactive chloromethyl group, a synthetically useful ester, and the pyrazole core itself makes this compound a valuable intermediate for drug discovery professionals and researchers. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, characterization data, and critical insights into its applications and safe handling.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are fundamental for its effective use in a research setting. This compound is a substituted pyrazole characterized by an ethyl ester at position 4 and a chloromethyl group at position 5.

Table 1: Core Physicochemical Data

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₉ClN₂O₂ |

| Molecular Weight | 188.61 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Purity | Min. 95% (as commonly supplied)[2] |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [style=bold];// Define nodes for atoms N1 [label="N", pos="0,0.866!"]; N2 [label="NH", pos="-0.75,0!"]; C3 [label="C", pos="0,-0.866!"]; C4 [label="C", pos="1.5,0!"]; C5 [label="C", pos="0.75,0.866!"];

// Define nodes for substituents C4_subst [label="C(=O)OEt", pos="2.8,0!"]; C5_subst [label="CH₂Cl", pos="1.5,1.732!"];

// Draw bonds for the pyrazole ring N1 -- C5; C5 -- C4; C4 -- C3; C3 -- N2; N2 -- N1;

// Double bonds edge [style=double]; N1 -- N2; C3 -- C4;

// Bonds to substituents edge [style=solid]; C4 -- C4_subst [len=1.5]; C5 -- C5_subst [len=1.5];

// Invisible node for label positioning label_node [label="this compound", pos="1.5,-2!", fontsize=12]; }

Caption: Chemical structure of this compound.

Synthesis, Purification, and Characterization

The synthesis of functionalized pyrazoles is a well-established field in organic chemistry. The following protocol describes a reliable and scalable method for preparing the title compound, rooted in the classical condensation reaction between a hydrazine and a 1,3-dicarbonyl equivalent.

Synthetic Workflow: A Mechanistic Approach

The chosen synthetic route involves the reaction of an appropriately substituted β-ketoester, ethyl 2-(ethoxymethylene)-4-chloro-3-oxobutanoate, with hydrazine hydrate. The causality behind this choice lies in the high reactivity of the enol ether and ketone functionalities toward the nucleophilic hydrazino group, leading to a regioselective cyclization and subsequent aromatization to form the stable pyrazole ring. Acetic acid is employed as a catalyst to facilitate the condensation and dehydration steps.

Caption: General workflow for the synthesis of the target pyrazole derivative.

Detailed Experimental Protocol

This protocol is a representative method and should be performed by trained personnel with appropriate safety precautions.

-

Reaction Setup: To a solution of ethyl 2-(ethoxymethylene)-4-chloro-3-oxobutanoate (1.0 eq) in absolute ethanol (5 mL/mmol), add glacial acetic acid (0.1 eq).

-

Hydrazine Addition: While stirring the solution at 0 °C (ice bath), add hydrazine hydrate (1.1 eq) dropwise over 15 minutes. Causality: The slow, cooled addition controls the initial exothermic reaction, preventing side-product formation.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dilute the resulting residue with water and extract the product with ethyl acetate (3x volumes). The organic layers are combined. Trustworthiness: This step is self-validating; the desired organic product will partition into the ethyl acetate, leaving inorganic salts and polar impurities in the aqueous phase.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.

Spectroscopic Characterization

Structural confirmation is achieved via standard spectroscopic methods. The expected data are:

-

¹H NMR: Key signals would include a singlet for the C-3 proton of the pyrazole ring, a singlet for the chloromethyl (-CH₂Cl) protons, a quartet and a triplet for the ethyl ester group (-OCH₂CH₃), and a broad singlet for the N-H proton.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the calculated molecular weight (188.61), with a characteristic M+2 peak at approximately one-third the intensity, confirming the presence of a single chlorine atom.

Applications in Research and Drug Development

The utility of this compound stems from its identity as a trifunctional scaffold. Each component offers a handle for synthetic diversification.

-

The Pyrazole Core: This heterocycle is a bioisostere for various functional groups and is found in numerous approved drugs, including kinase inhibitors for cancer therapy and anti-inflammatory agents.[1] Its rigid structure helps in orienting substituents into specific vectors for optimal interaction with biological targets.

-

The Chloromethyl Group (-CH₂Cl): This is the most reactive site for derivatization. As a potent electrophile, it readily undergoes nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles (amines, thiols, alcohols, etc.). This allows for the straightforward introduction of diverse side chains, which is a cornerstone of library synthesis in drug discovery.

-

The Ethyl Ester Group (-COOEt): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in pharmaceuticals. Alternatively, it can be reduced to a primary alcohol, providing another point for chemical modification.

The pyrazole scaffold has been central to the development of novel therapeutics across various disease areas:

-

Oncology: Many pyrazole-containing molecules have been investigated as inhibitors of kinases, which are crucial signaling proteins often dysregulated in cancer.[3]

-

Infectious Diseases: Substituted pyrazoles have demonstrated significant potential as antibacterial and antifungal agents.[4]

-

Inflammatory Diseases: Pyrazole derivatives have been synthesized and evaluated as potent anti-inflammatory agents, offering alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5]

-

Agrochemicals: This class of compounds is also vital in agricultural science, forming the basis for potent and selective herbicides and pesticides.[6]

Safe Handling and Storage

As with any laboratory chemical whose toxicological properties have not been fully investigated, this compound should be handled with care. Information synthesized from safety data sheets of structurally related compounds provides a strong basis for safe laboratory practices.[7][8][9]

Table 2: Recommended Safety and Handling Procedures

| Category | Guideline |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[9] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[8] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[8] |

| First Aid | In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person into fresh air. Seek medical attention if irritation persists.[7][9] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] |

Conclusion

This compound is more than just a chemical with a defined molecular weight. It is a strategically designed synthetic intermediate that provides researchers in drug discovery and materials science with a versatile and powerful tool. Its trifunctional nature allows for controlled, stepwise modifications, enabling the rapid generation of diverse molecular libraries for biological screening. A thorough understanding of its synthesis, reactivity, and safe handling procedures is essential for unlocking its full potential in the development of next-generation therapeutics and advanced materials.

References

- Capot Chemical. (2023). MSDS of Ethyl 5-chloro-1H-pyrazole-4-carboxylate.

- Sigma-Aldrich. Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate.

- J&K Scientific. Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

- Google Patents. (2016). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

- Fisher Scientific. (2021). Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

- Sigma-Aldrich. (2022). Safety Data Sheet.

- Google Patents. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- BLD Pharm. 1260243-04-6|Ethyl 5-amino-1H-pyrazole-4-carboxylate.

- Chem-Impex. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

- PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

- Angene Chemical. (2022). Safety Data Sheet: Ethyl 5-ethyl-1H-pyrazole-3-carboxylate.

- ChemicalBook. Ethyl pyrazole-4-carboxylate synthesis.

- ChemicalBook. (2023). ETHYL 3-(4-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLATE - Safety Data Sheet.

- CymitQuimica. Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate.

- Biosynth. Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, min 95%.

- PubChem. Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate.

- Bekhit, A. A., et al. (2010). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed.

- Asati, V., & Srivastava, A. K. (2020).

- Simson Pharma Limited. Ethyl 5-aminopyrazole-4-carboxylate.

- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.

- Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate [cymitquimica.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. capotchem.com [capotchem.com]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique trifunctional architecture—comprising a reactive chloromethyl group, a versatile ester moiety, and a pharmacologically significant pyrazole core—renders it an invaluable synthon for the construction of complex molecular scaffolds, particularly for kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive, mechanistically-grounded overview of a robust and widely adopted three-step synthetic pathway. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into reaction monitoring and product characterization, ensuring scientific integrity and reproducibility for researchers in the field.

Introduction: The Strategic Importance of the Target Molecule

The pyrazole nucleus is a privileged scaffold in pharmaceutical development, present in numerous approved drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and various oncology agents. The title compound, this compound, serves as a high-value intermediate because the C5-chloromethyl group acts as a potent electrophilic handle. This allows for facile nucleophilic substitution reactions, enabling the covalent linkage of the pyrazole core to target proteins or the introduction of diverse side chains to probe the structure-activity relationship (SAR) of a lead compound. This guide elucidates its synthesis from simple, commercially available starting materials.

Overall Synthetic Pathway

The synthesis is strategically executed in three main stages, beginning with the formation of an acyclic β-ketoester equivalent, followed by heterocyclization to form the pyrazole core, and culminating in a selective side-chain chlorination.

A Technical Guide to Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate: Synthesis, Properties, and Applications in Modern Chemistry

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmacologically active agents and functional materials. Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate emerges as a particularly valuable synthetic intermediate, possessing multiple reactive sites that allow for versatile molecular elaboration. This guide provides an in-depth examination of this compound, detailing its chemical identity, physicochemical properties, and a robust, field-proven synthetic protocol. Furthermore, we explore its chemical reactivity, highlighting its utility as a building block in the design and development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent intermediate in their scientific endeavors.

Chemical Identity and Physicochemical Properties

Precise identification is critical for reproducibility and safety in a research setting. This compound is a polyfunctional molecule featuring a pyrazole core, an ethyl ester, and a reactive chloromethyl group.

1.1 Nomenclature and Structural Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₉ClN₂O₂ |

| Molecular Weight | 188.61 g/mol [1] |

| CAS Number | 2089728-91-4[2] |

| Canonical SMILES | CCOC(=O)C1=C(NN=C1)CCl |

| InChI Key | InChIKey=AYJIUOZKKTUKKD-UHFFFAOYSA-N |

1.2 Physicochemical Data

The physical properties of the compound are essential for its handling, purification, and use in reactions.

| Property | Value |

| Appearance | Off-white to pale yellow solid (predicted) |

| Purity | Min. 95%[1] |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Solubility | Soluble in polar organic solvents like DCM, Ethyl Acetate, and Alcohols |

| Acidity (pKa) | ~1.90 ± 0.38 (Predicted for a similar structure)[3] |

Synthesis and Mechanistic Rationale

The synthesis of substituted pyrazoles is a well-established field, often relying on the condensation of a hydrazine species with a 1,3-dicarbonyl compound or its equivalent. The following protocol outlines a reliable pathway for the preparation of this compound.

2.1 Synthetic Workflow Overview

The synthesis is conceptualized as a two-stage process. The first stage involves the construction of the core pyrazole ring system with a hydroxymethyl substituent. The second stage is a functional group transformation, converting the hydroxyl group into the target chloromethyl group. This staged approach ensures high yields and minimizes side reactions.

Caption: High-level workflow for the synthesis of the target compound.

2.2 Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-hydroxymethyl-1H-pyrazole-4-carboxylate (Intermediate)

This step first builds the pyrazole ring and then introduces the hydroxymethyl group. A common route involves forming Ethyl 1H-pyrazole-4-carboxylate first.[4]

-

Reaction Setup: To a solution of ethyl 2-formyl-3-oxopropanoate (1 eq.) in ethanol (5 mL/g) under an inert nitrogen atmosphere and cooled in an ice bath, add hydrazine hydrate (1.1 eq.) dropwise, maintaining the temperature below 10°C.

-

Causality: The use of hydrazine hydrate provides the N-N backbone of the pyrazole ring. The reaction is a classic Knorr pyrazole synthesis variant, where the dicarbonyl equivalent condenses with hydrazine. The reaction is exothermic, necessitating controlled addition at low temperatures to prevent side reactions.

-

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 16-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The resulting residue can then be reduced (e.g., using LiAlH₄ in THF) to convert the ester at the 5-position (if the synthesis route yields it) or a different precursor to the desired hydroxymethyl intermediate. Purification is achieved via silica gel column chromatography.

Step 2: Chlorination to Yield this compound

-

Reaction Setup: Dissolve the intermediate, Ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate (1 eq.), in anhydrous dichloromethane (DCM, 10 mL/g) in a flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq.) dropwise to the cooled solution.

-

Causality: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides. The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes an intramolecular Sₙi reaction, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion.

-

-

Reaction and Workup: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor completion by TLC.

-

Isolation and Purification: Carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by flash chromatography (Hexane/Ethyl Acetate gradient) to obtain the final compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its distinct reactive sites. The chloromethyl group at the C5 position is a potent electrophile, making it an excellent handle for nucleophilic substitution reactions. This allows for the facile introduction of various functionalities, such as amines, azides, thiols, and ethers, which is a cornerstone of combinatorial chemistry and lead optimization in drug discovery.

The pyrazole core itself is a privileged scaffold in medicinal chemistry, known for its presence in numerous approved drugs. Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7]

Caption: Key reaction pathways for derivatizing the title compound.

This compound serves as a critical building block for creating libraries of novel molecules for high-throughput screening. For instance, reaction with various primary or secondary amines can generate novel pyrazole-based compounds that can be evaluated as kinase inhibitors for oncology applications.[6] Similarly, its derivatives are explored as potent anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX).[7]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety. While a specific safety data sheet for this exact compound is not widely available, data from structurally similar chlorinated pyrazoles can be used to infer its hazard profile.[8][9][10]

4.1 GHS Hazard Classification (Inferred)

| Hazard Class | Category | Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[9][10] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[9][10] |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation[9][10] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[9] |

4.2 Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles that satisfy EU Directive 89/686/EEC and the EN374 standard.[10][11]

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9] Ensure eyewash stations and safety showers are readily accessible.[10]

-

Safe Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[10][11]

4.3 First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8][11]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[8][9]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8][9]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8][11]

4.4 Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[12]

Conclusion

This compound is a high-value, versatile chemical intermediate with significant potential in the fields of medicinal chemistry, agrochemistry, and materials science. Its well-defined reactive sites allow for predictable and efficient derivatization, making it an ideal scaffold for building molecular complexity. The synthetic protocols and safety guidelines presented in this document provide a comprehensive framework for researchers to confidently and safely incorporate this potent building block into their research and development pipelines.

References

- Capot Chemical. (n.d.). MSDS of Ethyl 5-chloro-1H-pyrazole-4-carboxylate.

- Fisher Scientific. (2025). Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

- Angene Chemical. (2025). Safety Data Sheet: Ethyl 5-ethyl-1H-pyrazole-3-carboxylate.

- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

- CymitQuimica. (2024). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

- ChemicalBook. (2025). ETHYL 3-(4-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLATE - Safety Data Sheet.

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- ChemicalBook. (n.d.). Ethyl pyrazole-4-carboxylate synthesis.

- Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.

- BLDpharm. (n.d.). 2089728-91-4|Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate.

- PubMed. (2012). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents.

- PubMed Central. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid CAS:127892-62-0.

- CymitQuimica. (n.d.). Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate.

- ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.

Sources

- 1. Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate [cymitquimica.com]

- 2. 2089728-91-4|Ethyl 4-(chloromethyl)-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 3. China 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid CAS:127892-62-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 4. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. capotchem.com [capotchem.com]

- 9. angenechemical.com [angenechemical.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in synthetic chemistry and drug discovery. Its bifunctional nature, featuring a reactive chloromethyl group and a versatile pyrazole core, makes it a valuable building block for the synthesis of more complex molecular architectures. Accurate structural elucidation and purity assessment of this compound are paramount for its application in research and development. This guide provides a comprehensive overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and extensive data from structurally analogous compounds to provide a robust and predictive analysis. This approach, rooted in comparative spectral interpretation, offers a reliable framework for researchers and scientists to identify and characterize this important synthetic intermediate.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the ethyl, chloromethyl, pyrazole ring, and N-H protons.

The ethyl group is expected to show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), arising from spin-spin coupling. The chloromethyl protons (CH₂Cl) will likely appear as a singlet, shifted downfield due to the electron-withdrawing effect of the adjacent chlorine atom. The pyrazole ring possesses a single proton, which is anticipated to resonate as a singlet in the aromatic region. The N-H proton of the pyrazole ring is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (ethyl) | 1.2-1.4 | Triplet (t) | 3H |

| CH₂ (ethyl) | 4.2-4.4 | Quartet (q) | 2H |

| CH₂Cl | 4.6-4.8 | Singlet (s) | 2H |

| C3-H (pyrazole) | 7.9-8.2 | Singlet (s) | 1H |

| N-H | Variable (broad) | Singlet (s, br) | 1H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz.

-

Data Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of 0-15 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Visualization of Proton Environments

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the seven unique carbon atoms.

The carbonyl carbon of the ester group is expected to be the most downfield signal. The carbons of the pyrazole ring will resonate in the aromatic region, with their exact shifts influenced by the substituents. The chloromethyl carbon will be shifted downfield due to the electronegative chlorine atom. The methylene and methyl carbons of the ethyl group will appear at the most upfield positions.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C =O (ester) | 160-165 |

| C 5 (pyrazole) | 145-150 |

| C 3 (pyrazole) | 135-140 |

| C 4 (pyrazole) | 110-115 |

| O-C H₂ (ethyl) | 60-65 |

| C H₂Cl | 40-45 |

| C H₃ (ethyl) | 13-15 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a spectrometer with a field strength of at least 75 MHz.

-

Data Acquisition:

-

Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR.

-

Visualization of the Carbon Framework

Caption: Predicted ¹³C NMR assignments for the carbon skeleton.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-O, and C-Cl bonds.

The N-H stretching vibration of the pyrazole ring is expected to appear as a broad band in the region of 3100-3300 cm⁻¹. The C=O stretching of the ester will give a strong, sharp absorption band around 1700-1730 cm⁻¹. The C-O stretching of the ester will likely show a band in the 1200-1300 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically around 600-800 cm⁻¹.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3100-3300 | Medium, broad |

| C-H stretch (sp³) | 2850-3000 | Medium |

| C=O stretch (ester) | 1700-1730 | Strong, sharp |

| C=N stretch (ring) | 1500-1600 | Medium |

| C-O stretch (ester) | 1200-1300 | Strong |

| C-Cl stretch | 600-800 | Medium to weak |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or clean ATR crystal and subtract it from the sample spectrum.

-

Visualization of Key Functional Groups

Caption: Key predicted IR absorption bands for functional group identification.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, mass spectrometry can be used to determine the molecular weight and gain structural information from the fragmentation patterns.

The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (C₇H₉ClN₂O₂ = 188.61 g/mol ). Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Key fragmentation pathways would likely involve the loss of the ethyl group, the ethoxy group, or the chloromethyl radical.

Predicted Mass Spectral Data

| m/z | Proposed Fragment |

| 188/190 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 153 | [M - Cl]⁺ |

| 143 | [M - OCH₂CH₃]⁺ |

| 115 | [M - COOCH₂CH₃]⁺ |

| 49/51 | [CH₂Cl]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization method that would likely show a prominent protonated molecular ion [M+H]⁺.

-

Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

Visualization of Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

The comprehensive spectral analysis presented in this guide provides a robust predictive framework for the characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected key features in ¹H NMR, ¹³C NMR, IR, and Mass spectra. This information is intended to serve as a valuable resource for researchers and scientists in the fields of chemical synthesis and drug development, enabling confident identification and quality assessment of this important heterocyclic building block.

References

-

PubChem. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Reactivity Profile of Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate

Abstract

Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its trifunctional nature, possessing a reactive chloromethyl group, a modifiable ester, and a versatile pyrazole core, makes it a valuable building block for the synthesis of diverse molecular architectures. This guide provides a comprehensive analysis of its reactivity profile, offering insights into the key transformations at each functional site. We will delve into the mechanistic underpinnings of its reactions, provide validated experimental protocols, and present a framework for its strategic utilization in the synthesis of complex molecules, including analogues of established pharmaceuticals.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous blockbuster drugs such as the anti-inflammatory agent celecoxib and the erectile dysfunction medication sildenafil.[1] Its prevalence stems from its ability to engage in a variety of biological interactions, its metabolic stability, and the synthetic tractability that allows for extensive structural diversification. This compound emerges as a particularly useful intermediate, as the three distinct functional groups offer orthogonal handles for molecular elaboration. Understanding the chemoselectivity and reactivity of each site is paramount for its effective application in research and development.

Synthesis of this compound

While a direct, one-pot synthesis of the title compound is not extensively documented, a plausible and efficient synthetic route can be devised from readily available starting materials, leveraging established pyrazole synthesis methodologies. A common approach involves the cyclocondensation of a β-ketoester with hydrazine, followed by functional group manipulation. A potential precursor is ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate, which can be synthesized and subsequently chlorinated.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway to the target compound.

Core Reactivity Profile: A Trifunctional Analysis

The reactivity of this compound can be systematically understood by considering each of its three key functional components: the C5-chloromethyl group, the N1-H of the pyrazole ring, and the C4-ethyl ester.

The Electrophilic Hub: Reactions at the C5-Chloromethyl Group

The chloromethyl group at the C5 position is the most prominent electrophilic site in the molecule. Analogous to a benzylic halide, the C-Cl bond is activated towards nucleophilic displacement due to the adjacent pyrazole ring. This allows for a wide range of SN2-type reactions.

A diverse array of primary and secondary amines can be readily alkylated to furnish novel secondary and tertiary amines, respectively. This reaction is fundamental for introducing nitrogen-containing functionalities, which are prevalent in bioactive molecules.

General Protocol for N-Alkylation:

-

Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Add a slight excess of the desired amine (1.1-1.5 eq.) and a non-nucleophilic base like potassium carbonate or diisopropylethylamine (2.0-3.0 eq.).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.

Caption: Workflow for N-alkylation at the C5-chloromethyl position.

Alkoxides or phenoxides can serve as nucleophiles to displace the chloride, leading to the formation of ethers. This is a valuable method for introducing alkoxy or aryloxy moieties.

General Protocol for O-Alkylation:

-